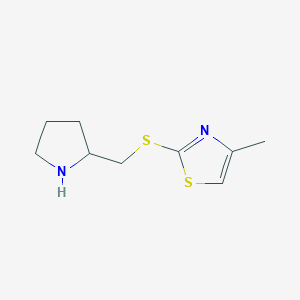
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole typically involves the reaction of 4-methylthiazole with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by the addition of pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazoles, depending on the reaction conditions and reagents used .
科学的研究の応用
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
作用機序
The mechanism of action of 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyridine
- 2,4-Disubstituted thiazoles
- Thiazolidines
Uniqueness
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole is unique due to its specific combination of a thiazole ring with a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings .
特性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC名 |
4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S2/c1-7-5-12-9(11-7)13-6-8-3-2-4-10-8/h5,8,10H,2-4,6H2,1H3 |
InChIキー |
FUEDGMBKHZMNTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)SCC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



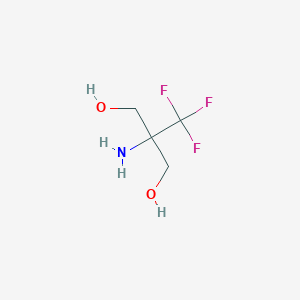
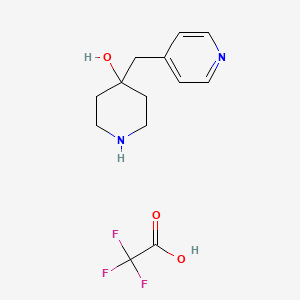
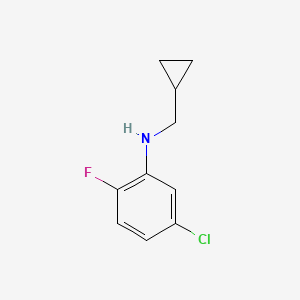
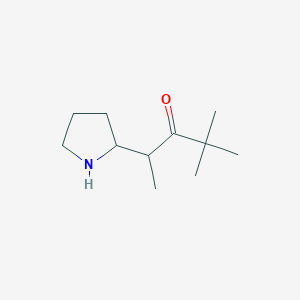
![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
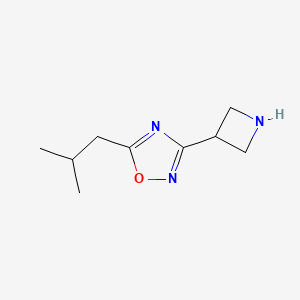
![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13248157.png)
![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)
![1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13248168.png)
![(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13248187.png)
![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13248196.png)


